3-(Naphthalen-1-yl)-5-nitrobenzoic acid
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Overview
Description
Naphthalene-based compounds are widely used in organic chemistry due to their unique structure and properties . They typically consist of a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Synthesis Analysis
The synthesis of naphthalene-based compounds often involves various organic reactions . For example, one study reported the synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of naphthalene-based compounds can be analyzed using various spectroscopic techniques, such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods .Chemical Reactions Analysis
Naphthalene-based compounds can undergo a variety of chemical reactions . For instance, they can be converted into a variety of heterocyclic systems of synthetic and biological importance .Physical And Chemical Properties Analysis
The physical and chemical properties of naphthalene-based compounds can be determined using various analytical techniques . For example, the density functional theory (DFT) method can be used to obtain the optimized structure .Scientific Research Applications
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(Naphthalen-1-yl-selenyl)acetic Acid Derivatives
- Application : These compounds have been synthesized by two different methods, using naphthylselenols or naphthylselenocyanates . The structures of the products were investigated by spectroscopic methods .
- Method : The Grignard reagent of 1-bromo-4-methyl naphthalene was prepared under a nitrogen atmosphere using dry ether as solvent. Selenium was added and the mixture refluxed for 2 hours .
- Results : The structures of the products were investigated by spectroscopic methods .
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1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)
- Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Method : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
- Results : The computed geometrical parameters are compared with experimental data .
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1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP)
- Application : MPNP is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
- Method : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .
- Results : The computed geometrical parameters are compared with experimental data .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-naphthalen-1-yl-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17(20)13-8-12(9-14(10-13)18(21)22)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXBPYOTQZIDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690977 |
Source
|
Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
CAS RN |
1261964-85-5 |
Source
|
Record name | 3-(Naphthalen-1-yl)-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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